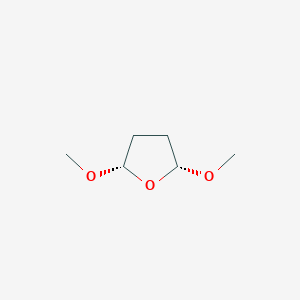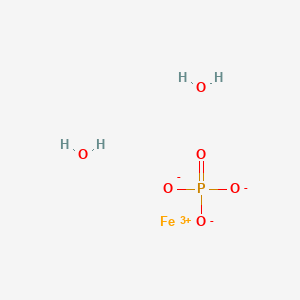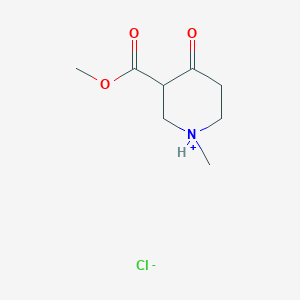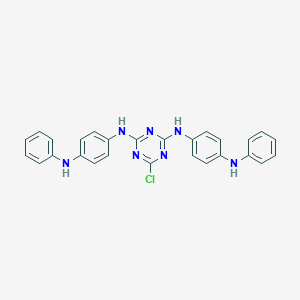
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- is a chemical compound commonly known as sunitinib. It is a tyrosine kinase inhibitor that is used for the treatment of various types of cancer, including gastrointestinal stromal tumors, renal cell carcinoma, and pancreatic neuroendocrine tumors.
Mecanismo De Acción
Sunitinib inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of cell growth and proliferation. Sunitinib also inhibits angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.
Efectos Bioquímicos Y Fisiológicos
Sunitinib has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, sunitinib inhibits the activity of multiple tyrosine kinases, leading to the inhibition of cell growth and proliferation. Physiologically, sunitinib inhibits angiogenesis, leading to the reduction of blood supply to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sunitinib has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied for its anti-cancer properties. Sunitinib is also commercially available, making it easy to obtain for lab experiments. However, sunitinib has some limitations for lab experiments. It is a potent inhibitor of multiple tyrosine kinases, which can make it difficult to determine the specific pathways that are affected by the drug. Additionally, sunitinib has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of sunitinib. One area of research is the identification of biomarkers that can predict the response of tumors to sunitinib. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of sunitinib. Additionally, the use of sunitinib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Métodos De Síntesis
Sunitinib is synthesized through a multi-step process that involves the condensation of 2-chloro-6-nitroaniline with 4-aminophenol to form 2,4-diamino-6-nitrophenol. This compound is then reduced to 2,4-diamino-6-hydroxyphenol, which is further reacted with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-diamine to form sunitinib.
Aplicaciones Científicas De Investigación
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). Sunitinib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Propiedades
Número CAS |
15063-92-0 |
|---|---|
Nombre del producto |
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-(phenylamino)phenyl)- |
Fórmula molecular |
C27H22ClN7 |
Peso molecular |
480 g/mol |
Nombre IUPAC |
2-N,4-N-bis(4-anilinophenyl)-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H22ClN7/c28-25-33-26(31-23-15-11-21(12-16-23)29-19-7-3-1-4-8-19)35-27(34-25)32-24-17-13-22(14-18-24)30-20-9-5-2-6-10-20/h1-18,29-30H,(H2,31,32,33,34,35) |
Clave InChI |
BXPUOVMANHPZOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Otros números CAS |
15063-92-0 |
Sinónimos |
4,6-Bis-(N-phenyl-p-phenylenediamine)-2-chloro-1,3,5-triazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



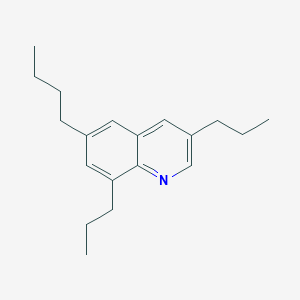
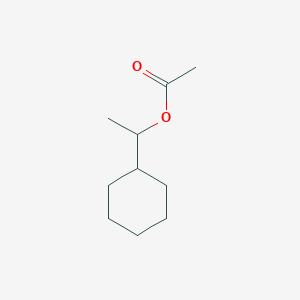
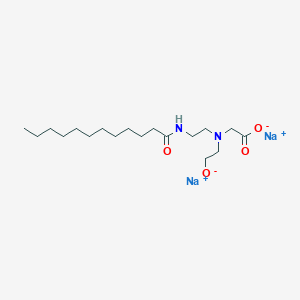
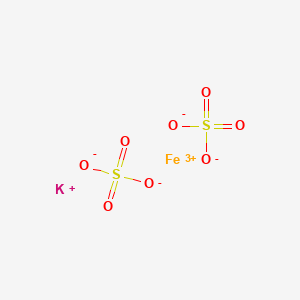
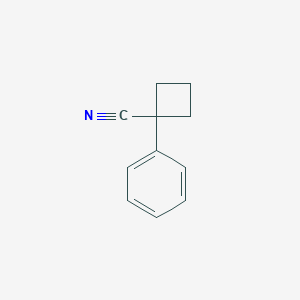
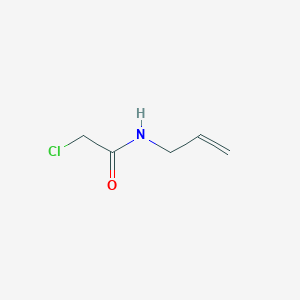
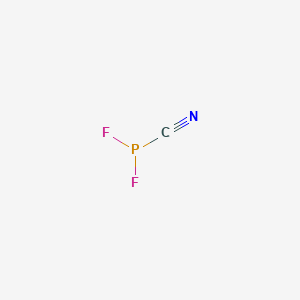
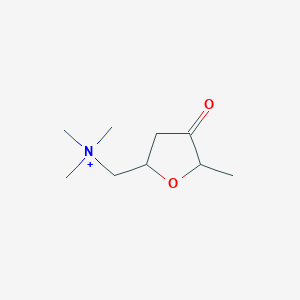
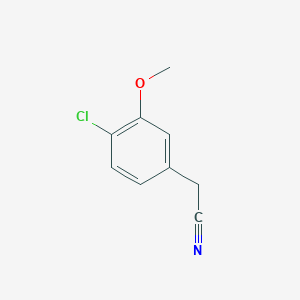
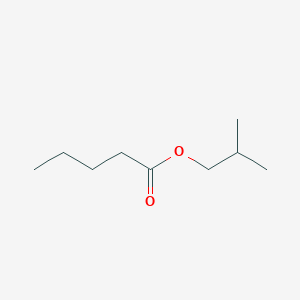
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
